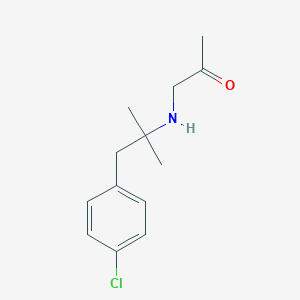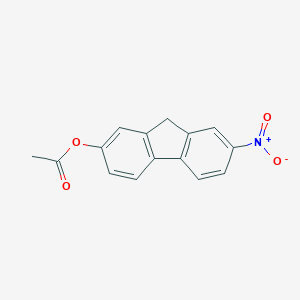
二(4-氯苄基)锡二氯
描述
Bis(4-chlorobenzyl)tin dichloride is an organotin compound with the chemical formula C14H12Cl4Sn It is a derivative of tin, where the tin atom is bonded to two 4-chlorobenzyl groups and two chlorine atoms
科学研究应用
Bis(4-chlorobenzyl)tin dichloride has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-chlorobenzyl)tin dichloride can be synthesized through the direct reaction of 4-chlorobenzyl chloride with metallic tin powder in the presence of a solvent such as toluene. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Another method involves the reaction of di(4-chlorobenzyl)tin dichloride with 2,2’-bipyridine in ethanol, followed by stirring and heating .
Industrial Production Methods
While specific industrial production methods for bis(4-chlorobenzyl)tin dichloride are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Bis(4-chlorobenzyl)tin dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as bipyridine, to form new organotin compounds.
Oxidation and Reduction Reactions: The tin center can participate in oxidation and reduction reactions, altering its oxidation state and forming different tin-based compounds.
Common Reagents and Conditions
Common reagents used in reactions with bis(4-chlorobenzyl)tin dichloride include:
Bipyridine: Used in substitution reactions to replace chlorine atoms.
Solvents: Toluene and ethanol are commonly used solvents in the synthesis and reactions of this compound.
Major Products Formed
The major products formed from reactions involving bis(4-chlorobenzyl)tin dichloride depend on the specific reagents and conditions used. For example, the reaction with bipyridine forms (2,2’-bipyridyl)bis(4-chlorobenzyl)dichloridotin .
作用机制
The mechanism of action of bis(4-chlorobenzyl)tin dichloride involves its interaction with molecular targets, such as enzymes and cellular components. The tin center can coordinate with various ligands, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Bis(4-fluorobenzyl)tin dichloride: Similar structure but with fluorine atoms instead of chlorine.
Bis(4-bromobenzyl)tin dichloride: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
Bis(4-chlorobenzyl)tin dichloride is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The specific electronic and steric effects of the chlorine atoms can make this compound distinct in its chemical behavior and applications compared to its fluorine and bromine analogs .
属性
IUPAC Name |
dichloro-bis[(4-chlorophenyl)methyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYGXJOMILVEHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172653 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19135-40-1 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)







